N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide
Overview
Description
N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide is a compound that features a benzamide core substituted with a pyrrolidine ring and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a halogenated benzamide reacts with pyrrolidine.
Methylation: The final step involves the methylation of the amino group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the methylamino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyrrolidinone: Shares the pyrrolidine ring but lacks the benzamide core.
N-methyl-2-amino-benzamide: Lacks the pyrrolidine ring but has a similar benzamide core.
Uniqueness
N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide is unique due to the combination of the benzamide core with the pyrrolidine ring and the methylamino group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-amino-N-methyl-5-pyrrolidin-1-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-12(16)10-8-9(4-5-11(10)13)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPOPKDWRNMWDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258303 | |
Record name | 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339011-02-7 | |
Record name | 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1339011-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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